N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide -

N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Catalog Number: EVT-5073106
CAS Number:
Molecular Formula: C21H19FN2O3S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against human class I HDAC isoforms and demonstrates significant antitumor activity in both in vitro and in vivo studies. []

Relevance: While structurally distinct from N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, this compound shares a common benzamide core and a substituted fluorophenyl ring. [] The presence of these shared structural elements suggests potential similarities in their binding properties and biological activities.

Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide)

Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. [, , ] It functions as a tyrosine kinase inhibitor, specifically targeting the activity of tyrosine kinases. [] Imatinib is commonly administered as a piperazin-1-ium salt with various counterions. []

Relevance: Imatinib and N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide both possess a benzamide core as a central structural motif. [] This shared feature suggests a potential commonality in their binding modes and biological activity profiles, despite differences in other substituents.

Compound Description: This compound is structurally similar to Imatinib and is likely a tyrosine kinase inhibitor. []

Relevance: This compound is highly related to N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide due to the presence of a benzamide core, a substituted phenyl ring linked to the amide nitrogen, and a substituted benzyl group connected to the benzamide carbonyl group. [] This close structural similarity suggests potential overlap in their binding affinities and biological activities.

Lapatinib (N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine)

Compound Description: Lapatinib is a tyrosine kinase inhibitor prescribed in conjunction with capecitabine for the treatment of advanced or metastatic breast cancers that overexpress HER2 (ErbB2). [, ] It acts as a reversible selective inhibitor of the intracellular tyrosine kinase receptor for epidermal growth factor. [] Research shows that lapatinib is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and inhibits these transporters, as well as organic anion transporting polypeptide 1B1. [, ]

Relevance: Although structurally distinct from N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, Lapatinib also acts as a tyrosine kinase inhibitor and features a methylsulfonyl group. [] This shared functional group could indicate potential similarities in their pharmacophores, despite differences in their overall structures.

Nilotinib (4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate)

Compound Description: Nilotinib is employed as an anti-leukemia cytostatic drug in cancer treatment. [] Characterized by its nanosize weakly crystalline structure, it demonstrates significantly higher solubility compared to its modification A, leading to faster absorption and enhanced activity. []

Relevance: Sharing a benzamide core with N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, Nilotinib also functions as a tyrosine kinase inhibitor. [] This common core structure and similar therapeutic target suggest potential commonalities in their binding profiles and mechanisms of action, despite variations in other substituents.

Chidamide ((E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide)

Compound Description: Chidamide holds the distinction of being the first oral subtype-selective histone deacetylase inhibitor approved in China for treating relapsed and refractory peripheral T-cell lymphoma. [] The correct structure of Chidamide, often mistaken due to isomers, has been definitively established. []

Relevance: Chidamide exhibits structural parallels with N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, notably the benzamide core and the substituted fluorophenyl ring attached to the amide nitrogen. [] This structural resemblance points to potential similarities in their binding characteristics and biological effects, despite differences in other parts of the molecules.

4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)

Compound Description: Ameltolide is recognized as the most potent anticonvulsant among benzamide derivatives. []

Relevance: Ameltolide serves as a foundational structure for understanding the activity of N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. [] Both compounds share the core benzamide structure, suggesting a potential link between their pharmacological profiles.

4-Amino-N-(2-ethylphenyl)benzamide

Compound Description: This compound is a derivative of Ameltolide and shows anticonvulsant activity. [] It displays superior efficacy and protective index compared to ameltolide when administered orally. []

Relevance: This Ameltolide derivative, like N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, highlights the importance of substituents on the benzamide core for influencing pharmacokinetic properties and anticonvulsant activity. []

4-Amino-N-(2,6-diethylphenyl)benzamide

Compound Description: This compound is another derivative of Ameltolide and exhibits anticonvulsant activity. [] Similar to the 2-ethyl derivative, it demonstrates a better efficacy and protective index compared to ameltolide following oral administration. []

Relevance: This Ameltolide derivative, along with N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, underscores the significant role of substituents on the benzamide core in shaping both pharmacokinetic characteristics and anticonvulsant activity. []

1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H-imidazolium chloride (CK-1649)

Compound Description: CK-1649 is a class III antiarrhythmic agent. [] Analogues of CK-1649, designed to investigate structure-activity relationships, revealed one compound with comparable in vitro activity. [] This compound, unlike CK-1649, was ineffective in preventing ventricular tachycardia in anesthetized dogs. []

Relevance: Though structurally different from N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, CK-1649's classification as an antiarrhythmic agent, coupled with its methylsulfonyl group, hints at possible shared pharmacophore features. [] This suggests that despite structural variations, there might be overlapping areas in their biological activity profiles.

N-[4-[1-hydroxy-2-(4,5-dihydro-2-methyl-1H-imidazol-1-yl)ethyl]phenyl]methanesulfonamide hydrochloride

Compound Description: This compound, an analog of CK-1649, displayed comparable class III electrophysiological activity in vitro and prolonged the functional refractory period in anesthetized dogs. [] Unlike CK-1649, it was ineffective at preventing ventricular tachycardia induced by programmed electrical stimulation in a post-myocardial infarction dog model. []

Relevance: This CK-1649 analog, alongside N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, features a methylsulfonyl group and exhibits biological activity, albeit with a distinct mechanism of action. [] The presence of this shared functional group suggests potential similarities in their pharmacophores, despite their structural differences.

Properties

Product Name

N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

IUPAC Name

N-(2-fluorophenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide

Molecular Formula

C21H19FN2O3S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C21H19FN2O3S/c1-28(26,27)24(18-7-3-2-4-8-18)15-16-11-13-17(14-12-16)21(25)23-20-10-6-5-9-19(20)22/h2-14H,15H2,1H3,(H,23,25)

InChI Key

AQYHEFNNMWGCBP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.